Apatinib
Overview
Description
Apatinib, also known as rivoceranib, is a tyrosine kinase inhibitor that selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR2, also known as KDR) . It is an orally bioavailable, small molecule agent which is thought to inhibit angiogenesis in cancer cells . Specifically, apatinib inhibits VEGF-mediated endothelial cell migration and proliferation thus blocking new blood vessel formation in tumor tissue . This agent also mildly inhibits c-Kit and c-SRC tyrosine kinases .
Synthesis Analysis
Apatinib was first synthesized by Advenchen Laboratories in California, USA . The M1-1 metabolite exhibited 5–19% of the pharmacological activity of apatinib, with other metabolites exhibiting negligible pharmacologic activity .
Molecular Structure Analysis
Apatinib is a novel targeted antiangiogenic molecule, could generate highly selective competition in the vascular endothelial growth factor receptor-2, involved in tumor progression and metastasis .
Chemical Reactions Analysis
Apatinib is an oral tyrosine kinase inhibitor targeting VEGFR-2 . It inhibits angiogenesis, which plays an important role in the growth and metastasis of malignant tumors .
Physical And Chemical Properties Analysis
The M1-1 metabolite exhibited 5–19% of the pharmacological activity of apatinib, with other metabolites exhibiting negligible pharmacologic activity .
Scientific Research Applications
Treatment of Advanced or Metastatic Gastric/Gastroesophageal Tumors
Apatinib has been used in combination with immunotherapy for the treatment of advanced or metastatic gastric/gastroesophageal junction (G/GEJ) tumors . The combination has shown to be safe and effective, with significant improvements in complete response (CR), partial response (PR), objective response rate (ORR), disease control rate (DCR), median progression-free survival (PFS), and median overall survival (OS) .
Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies
Apatinib, a novel targeted antiangiogenic molecule, has shown promise in preventing tumor cell proliferation and inhibiting tumor angiogenesis . It has been used in monotherapy or in combination with immunotherapy for the treatment of chemotherapy-refractory patients with advanced digestive system cancer .
Treatment of Metastatic Gastric Carcinoma
Apatinib is currently undergoing clinical trials as a potential targeted treatment for metastatic gastric carcinoma . It has shown potential in prolonging the progression-free survival and overall survival in patients with this condition .
Treatment of Metastatic Breast Cancer
Clinical trials are also being conducted to evaluate the efficacy of Apatinib in the treatment of metastatic breast cancer .
Treatment of Adenoid Cystic Carcinoma
Apatinib is being investigated as a potential treatment for adenoid cystic carcinoma, a rare form of cancer .
Treatment of Advanced Hepatocellular Carcinoma
Apatinib is under investigation for its potential in treating advanced hepatocellular carcinoma .
Neoadjuvant Therapy
Apatinib has been proven effective as a neoadjuvant agent, reducing tumor load and relieving local compression symptoms, thus increasing the number of resectable cases .
Mechanism of Action
Target of Action
Apatinib is a potent, orally administered, highly selective tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptor-2 (VEGFR-2) . By inhibiting endothelial cell proliferation, it suppresses tumor growth .
Mode of Action
Apatinib works by binding to and inhibiting VEGFR-2, thereby preventing the phosphorylation of VEGFR-2 and blocking its downstream targets such as PI3K/mTOR/AKT, MAPK/ ERK and FAK/STAT3 . This inhibition of VEGFR-2 leads to a decrease in tumor microvascular density and promotes cell apoptosis .
Biochemical Pathways
Apatinib affects several biochemical pathways. It inhibits the VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . Apatinib also suppresses the VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling pathways , leading to the autophagic and apoptotic cell death in cancer cells .
Result of Action
Apatinib has been shown to inhibit cell proliferation and promote apoptosis in cancer cells . It also induces cell cycle arrest and suppresses the malignant and stem-like features of cancer cells . Furthermore, Apatinib downregulates PD-L1 and c-Myc in cancer cells through the VEGFR2/STAT3 pathway .
Safety and Hazards
In the safety population, 87.9% of patients experienced treatment-related adverse events (TRAEs), with the most common hypertension (45.2%), proteinuria (26.5%), and white blood cell count decreased (25.3%) . Additionally, 51% of patients experienced grade ≥3 TRAEs. Fatal TRAEs occurred in 57 (2.9%) patients .
properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWQEMJFLWMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024366 | |
Record name | Rivoceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide | |
CAS RN |
811803-05-1 | |
Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apatinib free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivoceranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivoceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVOCERANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.